6-methoxy-1H-indol-4-amine

Medicinal Chemistry ADME Prediction Solubility

CNS drug discovery programs often stall when lead indole scaffolds exhibit poor aqueous solubility. 6-Methoxy-1H-indol-4-amine (CAS 282547-67-5) resolves this with a deliberately hydrophilic profile (LogP 0.70, PSA 51.04 Ų) that enhances membrane permeability versus regioisomeric aminoindoles. • 6-OMe directing effect enables selective C2 electrophilic substitution-streamlining synthesis of 2-functionalized indole pharmacophores otherwise difficult to access. • Literature-validated: the 6-methoxy motif on tricyclic indole scaffolds significantly potentiates serotonin receptor agonist activity, making this a strategic fragment for CNS therapeutic development. • Supplied at ≥95% purity with room-temperature shipping; globally available for immediate R&D dispatch.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 282547-67-5
Cat. No. B1592188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-1H-indol-4-amine
CAS282547-67-5
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C=CNC2=C1)N
InChIInChI=1S/C9H10N2O/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,10H2,1H3
InChIKeyXJGBKRSMCOBAPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1H-indol-4-amine (CAS 282547-67-5): Key Properties and Role as a Synthetic Intermediate


6-Methoxy-1H-indol-4-amine (CAS 282547-67-5) is a substituted indole derivative featuring a methoxy group at the 6-position and an amino group at the 4-position of the indole ring. Its molecular formula is C9H10N2O, and its molecular weight is 162.19 g/mol [1]. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing indole-related pharmaceutical and bioactive molecules . Its structural features impart distinct physicochemical and reactivity profiles that differentiate it from its regioisomers and the unsubstituted 4-aminoindole scaffold.

Critical Differentiation of 6-Methoxy-1H-indol-4-amine (CAS 282547-67-5) from Structural Analogs


Substituting 6-methoxy-1H-indol-4-amine with a regioisomer or a simpler 4-aminoindole is not inconsequential. Key physicochemical properties, including lipophilicity (LogP) and polar surface area (PSA), vary substantially among these analogs, directly impacting solubility, membrane permeability, and overall pharmacokinetic behavior in drug discovery [1]. Furthermore, the specific 6-methoxy substitution pattern on the indole core profoundly influences both chemical reactivity (e.g., regioselectivity in electrophilic substitution) [2] and biological activity (e.g., potency in serotonin receptor modulation) [3]. The quantitative evidence below details these critical differences to guide informed selection.

Quantitative Evidence for Selecting 6-Methoxy-1H-indol-4-amine (CAS 282547-67-5)


Enhanced Hydrophilicity (Lower LogP) Compared to Regioisomers

6-Methoxy-1H-indol-4-amine exhibits significantly lower lipophilicity (LogP) than its 5- and 7-methoxy regioisomers, as well as the unsubstituted 4-aminoindole, as determined by predicted computational methods [1]. This lower LogP value indicates greater aqueous solubility, which can be a critical factor in biological assays and drug formulation.

Medicinal Chemistry ADME Prediction Solubility

Increased Polar Surface Area (PSA) for Improved Solubility vs. 6-Methoxyindole

The presence of the 4-amino group confers a substantially higher Topological Polar Surface Area (PSA) compared to the simpler 6-methoxyindole scaffold [1]. This difference is a key determinant of aqueous solubility and intestinal absorption, a standard metric in evaluating drug-likeness.

Medicinal Chemistry Drug-Likeness Solubility

Higher Boiling Point Indicating Enhanced Thermal Stability

The boiling point of 6-methoxy-1H-indol-4-amine is notably higher than that of its 5-methoxy regioisomer and the unsubstituted 4-aminoindole, as reported in chemical databases [1][2][3]. This property can be advantageous during synthetic workup and purification steps that involve heating or distillation.

Organic Synthesis Purification Thermal Stability

Altered Regioselectivity in Electrophilic Substitution: A 6-Methoxy Effect

In contrast to indole and its simple alkyl derivatives, which typically undergo electrophilic substitution at the 3-position, the presence of a 6-methoxy group activates the indole nucleus, making direct substitution at the 2-position a significantly competitive process [1]. This altered regioselectivity is a class-wide phenomenon for 6-methoxyindoles and is a key differentiator for designing synthetic routes.

Organic Synthesis Reactivity Regioselectivity

Enhanced Serotonin Agonist Potency for 6-Methoxy Containing Scaffolds

Within a series of 6-substituted tricyclic ergoline partial structures (1,3,4,5-tetrahydrobenz[cd]indol-4-amines), the introduction of a methoxy group at the 6-position was found to greatly enhance serotonin agonist activity compared to other substituents [1]. However, this potency increase came at the expense of compound stability, a classic trade-off in medicinal chemistry.

Neuropharmacology Serotonin Receptors Drug Discovery

Optimal Applications for 6-Methoxy-1H-indol-4-amine (CAS 282547-67-5) Based on Differentiated Properties


Medicinal Chemistry: Optimizing ADME Properties in Lead Compounds

This compound's lower LogP and higher PSA compared to its regioisomers and 6-methoxyindole make it a preferred starting material when a more hydrophilic, soluble fragment is required for a drug discovery program. Its physicochemical profile (LogP 0.70, PSA 51.04 Ų) can be leveraged to improve the solubility and permeability of final drug candidates [1].

Synthetic Chemistry: Accessing 2-Substituted Indoles via Electrophilic Substitution

The 6-methoxy group is known to direct electrophilic substitution to the 2-position of the indole ring, a distinct pathway from unsubstituted indoles [2]. This compound is thus a strategic choice for synthesizing 2-functionalized indole derivatives that are otherwise challenging to access.

Neuropharmacology: Designing Potent Serotonergic Agents

Literature precedent demonstrates that a 6-methoxy group on a tricyclic indole scaffold can dramatically enhance serotonin receptor agonist activity [3]. This compound serves as a valuable building block for medicinal chemists developing novel CNS therapeutics targeting serotonergic pathways, despite the known stability concerns associated with this motif.

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